molecular formula C19H18F2N4O3 B11471530 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11471530
M. Wt: 388.4 g/mol
InChI Key: XCZZUQUSRDJVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group, fluorine atoms, and the imidazole moiety. The final step involves the formation of the carboxamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .

Properties

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H18F2N4O3/c1-28-18-15(21)14(20)6-12-16(18)25(11-2-3-11)8-13(17(12)26)19(27)23-5-4-10-7-22-9-24-10/h6-9,11H,2-5H2,1H3,(H,22,24)(H,23,27)

InChI Key

XCZZUQUSRDJVDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NCCC4=CN=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.